2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene
Overview
Description
2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a 2-methoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of the 2-methoxyethoxy group. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to optimize yield and purity
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the 2-methoxyethoxy group, influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene
- 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene
Uniqueness
2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where precise reactivity and selectivity are required.
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2-methoxyethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFJZZSROPSIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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